Monoethylglycinexylidine (MEGX) is a pharmacologically active metabolite of the local anesthetic drug lidocaine [, ]. It is primarily recognized for its role in scientific research, specifically in the field of pharmacology and toxicology, where it serves as a valuable marker for assessing liver function [].
Monoethylglycinexylidide is a significant metabolite of lidocaine, a widely used local anesthetic. This compound is formed through the oxidative deethylation of lidocaine, primarily in the liver, and serves as a crucial marker for assessing liver function due to its dependence on cytochrome P450 enzyme activity. The biochemical pathway for its formation highlights its relevance in pharmacokinetics and toxicology, particularly in evaluating hepatic function in clinical settings.
Monoethylglycinexylidide is classified as an amide derivative of glycine and is specifically categorized under the group of local anesthetics. Its chemical structure can be represented as C_11H_16N_2O_2, with a molecular weight of 208.26 g/mol. It is often referred to by its International Union of Pure and Applied Chemistry name: 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide.
The synthesis of monoethylglycinexylidide occurs primarily through the metabolic process involving the cytochrome P450 enzyme system, specifically CYP3A4. This enzymatic reaction entails the removal of an ethyl group from lidocaine, resulting in the formation of monoethylglycinexylidide.
Industrial production methods for this compound often utilize high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) for purification and determination. The process typically involves:
Advanced tools for retrosynthesis planning can predict feasible synthetic routes for monoethylglycinexylidide based on extensive databases of chemical reactions. These tools aim to streamline synthesis processes by providing concise, one-step synthesis routes that reflect the latest research in chemical synthesis.
The molecular structure of monoethylglycinexylidide features a core amide linkage with a diethylamino group and a 2,6-dimethylphenyl substituent. The structural formula can be illustrated as follows:
Key structural data includes:
Monoethylglycinexylidide primarily undergoes metabolic reactions within the liver, where it can be further processed or eliminated. The main reaction pathway involves:
These metabolic pathways are essential for understanding the pharmacokinetics of lidocaine and its metabolites in clinical applications.
The mechanism of action for monoethylglycinexylidide is closely linked to its role as a metabolite of lidocaine. It acts by inhibiting glycine transporter 1 (GlyT1), which is crucial for maintaining synaptic glycine levels in the central nervous system. This inhibition occurs at clinically relevant concentrations, affecting neurotransmission processes.
Data from various studies indicate that the formation of monoethylglycinexylidide serves as a reliable biomarker for assessing liver function, particularly in evaluating drug metabolism capabilities during clinical assessments.
Relevant analyses include chromatographic methods that provide insights into its stability and degradation pathways under various conditions.
Monoethylglycinexylidide has several important applications in scientific research and clinical practice:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: